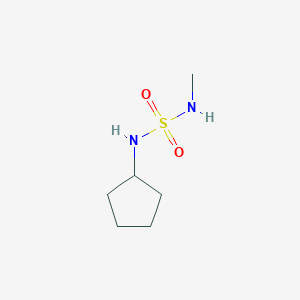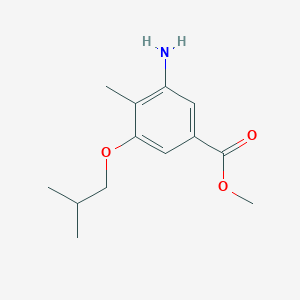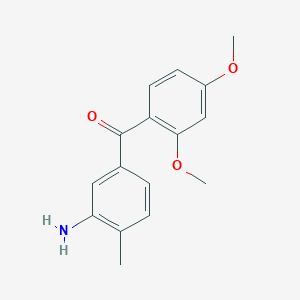
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The reaction proceeds through a sequence of Povarov cycloaddition and N-furoylation processes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for drug development .
Comparaison Avec Des Composés Similaires
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- (4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone
Uniqueness: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which provide it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(3-amino-4-methylphenyl)-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO3/c1-10-4-5-11(8-14(10)17)16(18)13-7-6-12(19-2)9-15(13)20-3/h4-9H,17H2,1-3H3 |
Clé InChI |
DGVZREGTFQWPRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




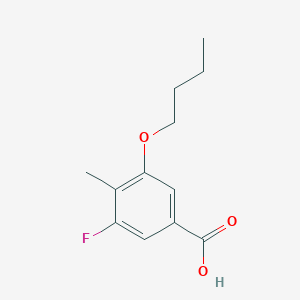
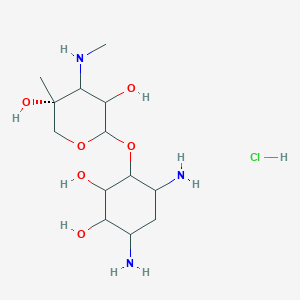
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
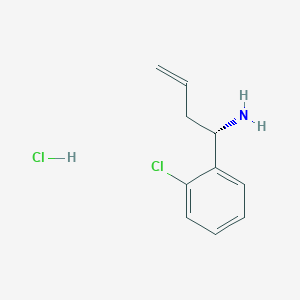
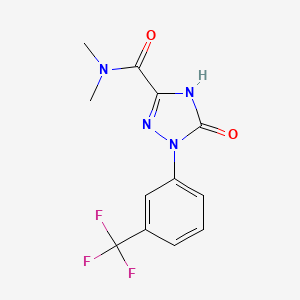

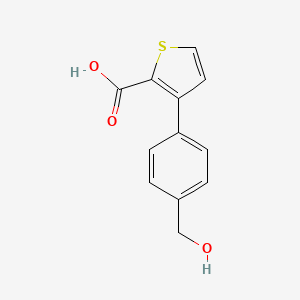
![3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)

![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)
